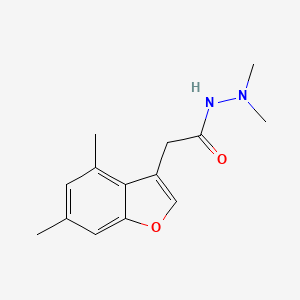![molecular formula C12H8N4O2 B3492718 3-(4-nitrophenyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3492718.png)
3-(4-nitrophenyl)[1,2,4]triazolo[4,3-a]pyridine
Descripción general
Descripción
The compound “3-(4-nitrophenyl)[1,2,4]triazolo[4,3-a]pyridine” is a derivative of the [1,2,4]triazolo[4,3-a]pyridine class . This class of compounds has been identified as a new player in the field of IDO1 catalytic holo-inhibitors . They have been recognized for their potential in cancer immunotherapy as they can boost the immune response and work in synergy with other immunotherapeutic agents .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyridines involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, which occurs chemoselectively at the terminal nitrogen atom of the hydrazide, followed by dehydration in acetic acid under microwave irradiation . A series of indole-based [1,2,4]triazolo[4,3-a]pyridine derivatives was designed and synthesized as novel microtubulin polymerization inhibitors using a conformational restriction strategy .
Molecular Structure Analysis
The molecular structure and vibrational spectra of [1,2,4]triazolo[4,3-a]pyridine derivatives were analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . XRD studies revealed that the studied compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell .
Chemical Reactions Analysis
The [1,2,4]triazolo[4,3-a]pyridine derivatives have been identified as IDO1 catalytic holo-inhibitors . The starting hit compound is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold, so far underexploited among the heme-binding moieties .
Physical and Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyridine derivatives were analyzed using various spectroscopic techniques . The Stokes shifts derived from the optical spectra were equal to 9410 cm −1 for the triazole ring and 7625 cm −1 for the pyridine ring .
Aplicaciones Científicas De Investigación
Supramolecular Synthons in Solid State
1,2,4-Triazolo[1,5-a]pyridines, closely related to 3-(4-nitrophenyl)[1,2,4]triazolo[4,3-a]pyridine, are significant in pharmacophores. These derivatives, particularly those with 2-nitro group substitution, exhibit unique intermolecular interactions and crystal structures. They form diverse supramolecular synthons, useful in pharmaceutical development and crystal engineering. The structural chemistry of these compounds can lead to advancements in both fields (Chai et al., 2019).
Anticancer Activity and Neuroblastoma Therapy
Reactions involving nitroalkanes and triazolopyridines have led to compounds like 1,2,4-triazolo[4,3-a]pyridines showing promising anticancer activity. These compounds, synthesized through specific reactions, can induce differentiation in neuroblastoma cancer cells, a critical area in cancer therapy (Aksenov et al., 2020).
Herbicidal Applications
Certain 1,2,4-triazolo[4,3-a]pyridine derivatives have demonstrated significant herbicidal activity against various weeds. Such derivatives could potentially lead to the development of novel herbicides, especially against dicotyledonous weeds, which is a major area in agricultural research (Liu et al., 2015).
Electroluminescent Properties in Organic Light-Emitting Diodes
[1,2,4]-Triazolo[4,3-a]-pyridine based materials have been synthesized for use in red phosphorescent organic light-emitting diodes (PhOLEDs). These compounds improve electron transport and, in combination with other materials, enhance hole transport. Their application in PhOLEDs demonstrates potential in the field of optoelectronics (Kang et al., 2017).
Biomedical Chemistry and Neurological Disorders
Triazolopyridines have shown effectiveness in biomedical chemistry due to their diverse biological activities, such as antimicrobial, antiviral, anticonvulsant, and antifungal properties. They also play a role in treating neurological and psychiatric disorders associated with glutamate dysfunction (Gandikota et al., 2017).
Mecanismo De Acción
The [1,2,4]triazolo[4,3-a]pyridine derivatives are considered a promising strategy in cancer immunotherapy as they are able to boost the immune response and work in synergy with other immunotherapeutic agents . They inhibit the indoleamine 2,3-dioxygenase 1 (IDO1), which plays a crucial role in the maintenance of a balance between immune tolerance and immunity . The overexpression of IDO1 in the tumor microenvironment leads to a dysregulation of this balance, and to an escape of the tumor cells from immune control .
Direcciones Futuras
The [1,2,4]triazolo[4,3-a]pyridine derivatives are recognized as a new class of antidepressants that chemically and pharmaceutically differ from other tricyclic drugs . They have potential in various biochemical, clinical, and pharmaceutical applications, and further exploration of these compounds as antimicrobial agents is encouraged .
Propiedades
IUPAC Name |
3-(4-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c17-16(18)10-6-4-9(5-7-10)12-14-13-11-3-1-2-8-15(11)12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJDABYYNJGGRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-bromo-3-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3492636.png)
![4-fluoro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B3492644.png)
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B3492648.png)

![2-chloro-N-[2-(4-chlorophenyl)ethyl]-5-(1,2,4-triazol-4-yl)benzamide](/img/structure/B3492661.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-thienylmethyl)acetamide](/img/structure/B3492680.png)

![6-hydroxy-1,2,3,4-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B3492694.png)
![6-phenyl-2-[(2-pyridinylmethyl)thio]-4-(2-thienyl)nicotinonitrile](/img/structure/B3492699.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(3-fluorophenyl)-N~2~-methylglycinamide](/img/structure/B3492704.png)

![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B3492726.png)
![6-[(4-phenyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one](/img/structure/B3492728.png)
![3-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B3492740.png)
